![molecular formula C18H14ClFN2O3 B6497570 N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-fluorophenoxy)acetamide CAS No. 946344-82-7](/img/structure/B6497570.png)
N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-fluorophenoxy)acetamide
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Description
The compound is a complex organic molecule with several functional groups, including an oxazole ring and a fluorophenoxy group. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy, as well as elemental analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been shown to undergo a variety of reactions, including those involving the nitro-substituted heteroaromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point and solubility, would be determined through experimental analysis .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3/c19-13-7-5-12(6-8-13)17-9-14(22-25-17)10-21-18(23)11-24-16-4-2-1-3-15(16)20/h1-9H,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLWLOOLWQCAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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